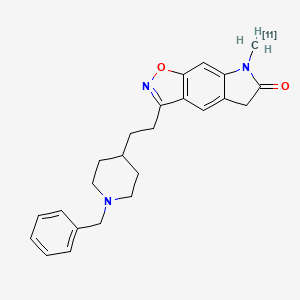
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, also known as C-11, is a complex organic compound. This compound is characterized by its unique structure, which includes a pyrrolo-benzisoxazole core, a piperidyl group, and a phenylmethyl substituent. Compounds with such structures are often studied for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrolo-Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Phenylmethyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or phenylmethyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group in the benzisoxazole ring.
Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Pharmacologically, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various receptors or enzymes in the body.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction Modulation: The compound could modulate signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one: Similar in structure but may have different substituents.
Pyrrolo-Benzisoxazole Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one lies in its specific combination of functional groups and its potential pharmacological properties. This makes it a compound of interest for further research and development.
Propiedades
Número CAS |
303728-79-2 |
|---|---|
Fórmula molecular |
C24H27N3O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-(111C)methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one |
InChI |
InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3/i1-1 |
Clave InChI |
GBRYDMXCJVBJHH-BJUDXGSMSA-N |
SMILES isomérico |
[11CH3]N1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
SMILES canónico |
CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


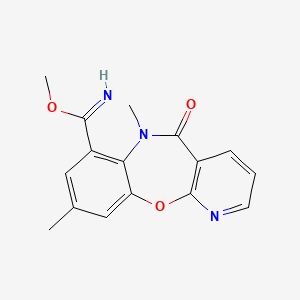
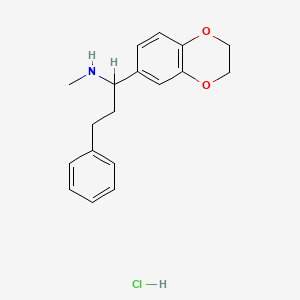



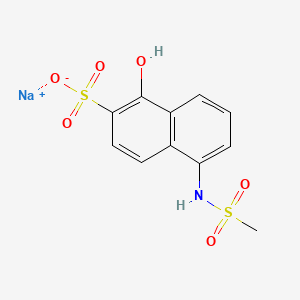

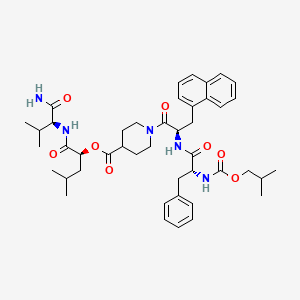
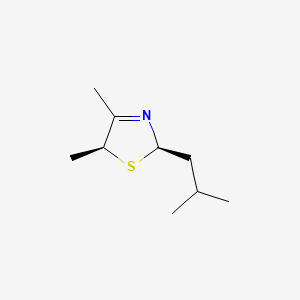
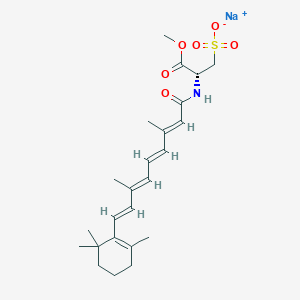
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)



